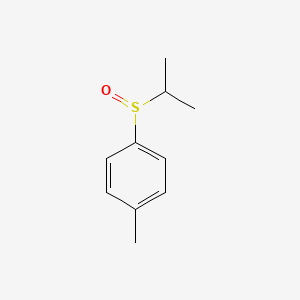
Benzoic acid, 2-(1,3-dioxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(1,3-dioxobutyl)-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 1,3-dioxobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzoic acid, 2-(1,3-dioxobutyl)- typically begins with benzoic acid and a suitable dioxobutyl precursor.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the benzoic acid and the dioxobutyl group. This can be achieved through various methods, including Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Catalysts and Solvents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride or ferric chloride. Solvents like dichloromethane or chloroform are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of benzoic acid, 2-(1,3-dioxobutyl)- may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, 2-(1,3-dioxobutyl)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in the dioxobutyl moiety to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine:
Pharmaceutical Research: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, 2-(1,3-dioxobutyl)- may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to certain receptors, modulating cellular responses and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid Derivatives: Compounds such as 4-[(1,3-dioxobutyl)amino]benzoic acid share structural similarities with benzoic acid, 2-(1,3-dioxobutyl)-.
Aromatic Carboxylic Acids: Other aromatic carboxylic acids, like salicylic acid and phthalic acid, have comparable chemical properties.
Uniqueness:
Unique Substitution Pattern: The presence of the 1,3-dioxobutyl group distinguishes benzoic acid, 2-(1,3-dioxobutyl)- from other benzoic acid derivatives, imparting unique chemical and physical properties.
Specific Applications: The compound’s unique structure makes it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
50454-26-7 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2-(3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
BKBTWHBKJAQJIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


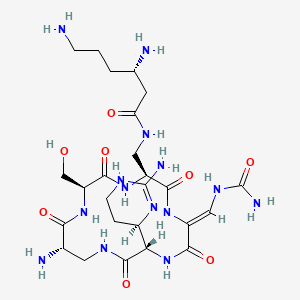
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
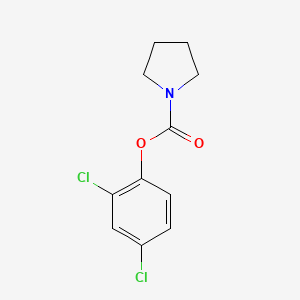
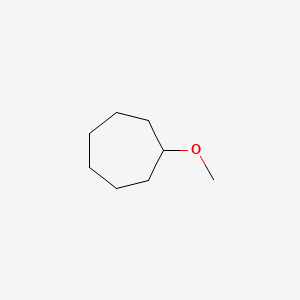
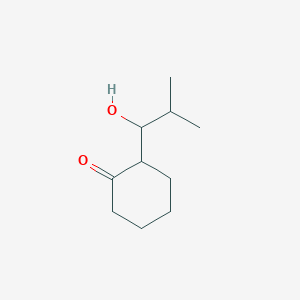
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
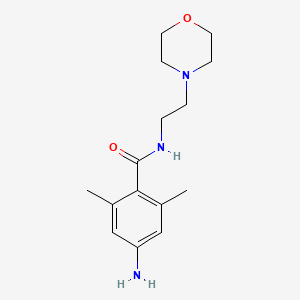
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
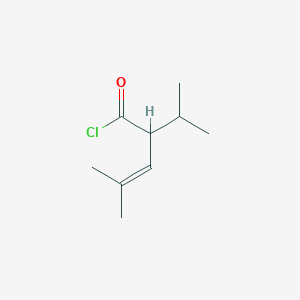
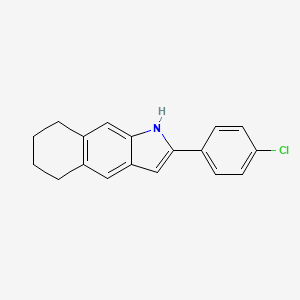
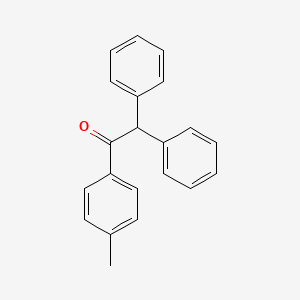
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

